molecular formula C27H21BrN2O3 B11693819 N-[2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide

N-[2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide

Cat. No.: B11693819
M. Wt: 501.4 g/mol
InChI Key: IWKCXJPUVVZZSO-UHFFFAOYSA-N
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Description

N-[2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromonaphthalene moiety, a benzoxazole ring, and a propoxybenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide typically involves multi-step organic reactions. One common synthetic route starts with the bromination of naphthalene to form 5-bromonaphthalene. This intermediate is then subjected to a cyclization reaction with o-aminophenol to form the benzoxazole ring. The final step involves the coupling of the benzoxazole derivative with 4-propoxybenzoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The bromine atom in the naphthalene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups.

Scientific Research Applications

N-[2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of specific kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-yl]-4-fluorobenzamide
  • N-[2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide
  • N-[2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-yl]-3-methylbutanamide

Uniqueness

Compared to similar compounds, N-[2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with molecular targets, making it a valuable compound for specific applications.

Properties

Molecular Formula

C27H21BrN2O3

Molecular Weight

501.4 g/mol

IUPAC Name

N-[2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide

InChI

InChI=1S/C27H21BrN2O3/c1-2-15-32-19-12-9-17(10-13-19)26(31)29-18-11-14-25-24(16-18)30-27(33-25)22-7-3-6-21-20(22)5-4-8-23(21)28/h3-14,16H,2,15H2,1H3,(H,29,31)

InChI Key

IWKCXJPUVVZZSO-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=CC5=C4C=CC=C5Br

Origin of Product

United States

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